N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide
Description
N'-(6-Bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide is a synthetic hydrazide derivative characterized by a quinazoline core substituted with a bromine atom and a phenyl group at positions 6 and 4, respectively. The hydrazide moiety is derived from 4-butoxybenzoic acid, providing a distinct electron-donating butoxy group (C₄H₉O) at the para position of the benzohydrazide .
Properties
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4O2/c1-2-3-15-32-20-12-9-18(10-13-20)24(31)29-30-25-27-22-14-11-19(26)16-21(22)23(28-25)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,29,31)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZAUCGIWHOMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using phenylboronic acid in the presence of a palladium catalyst.
Hydrazide Formation: The final step involves the reaction of the quinazoline derivative with 4-butoxybenzohydrazide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinazoline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Hydrazide Family
Table 1: Comparison of Key Structural and Physical Properties
*Estimated by combining the molecular weights of the quinazoline fragment (from ) and 4-butoxybenzohydrazide (208.26 g/mol, ).
Key Observations:
Functional Analogues with Heterocyclic Cores
Table 2: Comparison with Benzimidazole and Imidazothiazole Derivatives
Key Observations:
- Core Diversity : Quinazoline derivatives (target compound) are structurally distinct from benzimidazoles and imidazothiazoles, which may influence target selectivity. For example, benzimidazoles often target proton pumps or DNA, whereas quinazolines are associated with tyrosine kinase inhibition .
- Trifluoromethyl Substitution : The trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the butoxy group’s electron-donating nature in the target compound. This difference could modulate receptor binding or metabolic stability .
Metal Complexation Potential
The benzohydrazide moiety in the target compound may act as a ligand for metal ions.
Biological Activity
N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide is a synthetic compound notable for its unique quinazoline structure, which is associated with various biological activities. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position of the quinazoline ring, a phenyl group at the 4-position, and a butoxybenzohydrazide moiety. Its molecular formula is C23H24BrN3O2, with a molecular weight of approximately 416.3 g/mol. The structural complexity contributes to its potential reactivity and biological activity.
Biological Activities
Research on hydrazide derivatives indicates that they exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many hydrazides have been shown to possess antimicrobial properties.
- Anticonvulsant Effects : Certain derivatives are noted for their ability to reduce seizure activity.
- Anti-inflammatory Properties : Compounds similar to this compound may also demonstrate anti-inflammatory effects.
The presence of the quinazoline core further suggests potential for biological activity, as this scaffold is prevalent in several FDA-approved drugs .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide | Lacks butoxy group | Anticancer properties | Simpler structure |
| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amines | Contains difluoromethyl group | Antitumor activity | Different halogen substituent |
| N-(6-Bromo-4-phenyquinazolin)-N'-(5-nitro-furan)hydrazine | Nitro group present | Antimicrobial activity | Additional nitro group enhances reactivity |
These comparisons highlight how specific substitution patterns may influence biological activity and reactivity compared to other compounds .
Case Studies and Research Findings
- Cytotoxicity Studies : Research has demonstrated that quinazoline derivatives can exhibit significant cytotoxicity against cancer cell lines. For instance, compounds structurally related to this compound have shown selectivity between tumorigenic and non-tumorigenic cell lines, indicating potential for targeted cancer therapy .
- Binding Affinity Analysis : Molecular docking studies have been employed to assess the binding affinity of similar compounds against EGFR and mutated forms of EGFR. These studies reveal that certain substitutions enhance binding interactions, which may translate to improved therapeutic efficacy against resistant cancer strains .
- Structure–Activity Relationship (SAR) : The SAR studies indicate that variations in substituents significantly impact the biological activities of quinazoline derivatives. Compounds with specific functional groups have demonstrated enhanced potency against cancer cell lines compared to others .
Q & A
Q. What are the optimized synthetic routes for N'-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide, and how can purity be validated?
Methodology :
- Synthesis : Adapt the reflux method from quinazolinone derivatives. For example, react 6-bromo-2-phenylquinazolin-4(3H)-one with 4-butoxybenzohydrazide in glacial acetic acid under reflux (3–4 hours). Post-reaction, cool the mixture overnight and recrystallize with ethanol .
- Purity Validation : Use TLC (silica gel G-plates, cyclohexane:ethyl acetate 2:1) to confirm homogeneity. Characterize via FT-IR (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 7.39–8.11 ppm in DMSO-d₆) .
Q. How can the structural integrity of this compound be confirmed spectroscopically?
Methodology :
- FT-IR : Identify key functional groups:
- ¹H NMR : Assign signals for aromatic protons (δ 7.39–8.11 ppm) and butoxy chain protons (e.g., -OCH₂- at δ 3.8–4.2 ppm). Compare with analogs like (E)-4-bromo-N'-(4-hydroxybenzylidene)benzohydrazide .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ peak matching theoretical value).
Q. What preliminary biological assays are suitable for evaluating its anthelmintic/antibacterial potential?
Methodology :
- In Vitro Anthelmintic Assays : Test against Caenorhabditis elegans using motility inhibition as an endpoint. Compare with reference drugs like albendazole .
- Antibacterial Screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values can be determined via broth microdilution .
Advanced Research Questions
Q. How can computational methods (e silico) predict the pharmacokinetic and toxicity profiles of this compound?
Methodology :
Q. What strategies resolve contradictions in bioactivity data across similar hydrazide derivatives?
Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., bromo vs. chloro, butoxy vs. methoxy) and correlate with activity trends. For example, bulky groups (e.g., butoxy) may enhance membrane penetration .
- Solvent Effects : Test activity in polar vs. non-polar media to assess solubility-driven discrepancies. Hydrazides with electron-withdrawing groups (e.g., -Br) often show better solubility in DMSO .
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodology :
- Catalyst Screening : Test acetic acid vs. Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
- Temperature/Time Optimization : Use Design of Experiments (DoE) to vary reflux duration (2–6 hours) and monitor yield via HPLC .
- Byproduct Identification : Characterize impurities via LC-MS and adjust stoichiometry (e.g., excess hydrazide to drive reaction completion).
Q. What advanced spectroscopic techniques elucidate tautomeric behavior in the hydrazide moiety?
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
